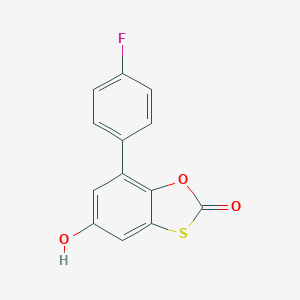

7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

説明

特性

IUPAC Name |

7-(4-fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FO3S/c14-8-3-1-7(2-4-8)10-5-9(15)6-11-12(10)17-13(16)18-11/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNYFTAFZJFKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C(=CC(=C2)O)SC(=O)O3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzoxathiol-2-one scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] The introduction of specific substituents onto this core structure allows for the fine-tuning of its biological and physicochemical properties. This guide provides a detailed technical overview of a plausible synthetic pathway for 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one, a molecule of interest for further investigation in drug discovery programs. The proposed synthesis is a multi-step process that begins with the construction of the core benzoxathiolone ring, followed by the strategic introduction of the 4-fluorophenyl moiety at the 7-position via a palladium-catalyzed cross-coupling reaction.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The key carbon-carbon bond between the benzoxathiolone core and the 4-fluorophenyl ring can be disconnected, pointing towards a cross-coupling reaction as the final key step. This leads to two key synthons: a halogenated 5-hydroxy-2H-1,3-benzoxathiol-2-one and a 4-fluorophenyl organometallic reagent. The benzoxathiolone core itself can be traced back to simpler starting materials, namely a substituted hydroquinone or a quinone.

Caption: Retrosynthetic analysis of 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one.

Proposed Synthetic Pathway

The proposed forward synthesis involves three main stages:

-

Synthesis of the 5-hydroxy-2H-1,3-benzoxathiol-2-one core.

-

Regioselective bromination to yield 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one.

-

Palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the 4-fluorophenyl group.

Caption: Proposed synthetic pathway for 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one.

Part 1: Synthesis of 5-hydroxy-2H-1,3-benzoxathiol-2-one

The foundational step in this synthesis is the creation of the 5-hydroxy-1,3-benzoxathiol-2-one core. A widely used and efficient method for this is the one-step reaction between a quinone and thiourea in an acidic medium.[1][2][3]

Mechanism: The reaction proceeds through a series of steps initiated by the nucleophilic attack of the sulfur atom of thiourea on the quinone ring. This is followed by tautomerization and cyclization to form an intermediate, which then undergoes hydrolysis under acidic conditions to yield the final product.

Experimental Protocol: Synthesis of 5-hydroxy-1,3-benzoxathiol-2-one

-

Reagent Preparation:

-

Dissolve 10.8 g (0.1 mol) of p-benzoquinone in 100 mL of glacial acetic acid.

-

In a separate flask, dissolve 7.6 g (0.1 mol) of thiourea in 50 mL of 2M hydrochloric acid.[4]

-

-

Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer, add the thiourea solution.

-

Slowly add the p-benzoquinone solution to the thiourea solution with vigorous stirring at room temperature.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes.

-

Heat the reaction mixture on a steam bath for 1 hour.[4]

-

-

Work-up and Purification:

-

Allow the mixture to cool to room temperature, during which the product should crystallize.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 5-hydroxy-1,3-benzoxathiol-2-one.[4]

-

| Parameter | Value |

| Molecular Formula | C₇H₄O₃S |

| Molecular Weight | 168.17 g/mol |

| Appearance | Crystalline solid |

| Purity (typical) | >95% after recrystallization |

Part 2: Regioselective Bromination

The introduction of a bromine atom at the 7-position of the 5-hydroxy-1,3-benzoxathiol-2-one core is a critical step to enable the subsequent cross-coupling reaction. The hydroxyl group at the 5-position is an activating, ortho-, para-directing group, which would primarily direct electrophilic substitution to the 4 and 6 positions. Therefore, achieving high regioselectivity for the 7-position can be challenging and may require optimization of reaction conditions or the use of protecting group strategies. However, for the purpose of this guide, a general electrophilic bromination protocol is presented.

Experimental Protocol: Synthesis of 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one

-

Reaction Setup:

-

Dissolve 5-hydroxy-1,3-benzoxathiol-2-one (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

-

Bromination:

-

Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled reaction mixture with constant stirring.

-

Allow the reaction to proceed at low temperature until completion, monitoring by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

The crude product may contain a mixture of isomers, which would necessitate purification by column chromatography on silica gel to isolate the desired 7-bromo isomer.

-

Causality Behind Experimental Choices: The choice of a non-polar solvent and low temperature is intended to control the reactivity of the bromine and potentially improve the regioselectivity of the reaction.

Part 3: Suzuki-Miyaura Cross-Coupling

The final step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one with 4-fluorophenylboronic acid.[5] This reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[5]

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[5]

Experimental Protocol: Synthesis of 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

-

Reaction Setup:

-

To a reaction vessel, add 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one (1 equivalent), 4-fluorophenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., potassium carbonate, sodium carbonate, or cesium fluoride, 2-3 equivalents).

-

The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

-

Reaction:

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to a temperature between 80-120 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one.

-

| Parameter | Catalyst | Base | Solvent | Temperature (°C) |

| Typical Conditions | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 |

| Alternative Conditions | Pd(dppf)Cl₂ | CsF | Dioxane | 90-110 |

Expertise & Experience Insights: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the yield and purity of the cross-coupling reaction. For substrates with coordinating groups like the hydroxyl and thioether moieties in the benzoxathiolone core, the use of specialized ligands may be necessary to prevent catalyst deactivation.[6]

Conclusion

This technical guide outlines a robust and scientifically sound synthetic pathway for 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one. The described three-stage process, commencing with the synthesis of the core heterocyclic system, followed by regioselective halogenation and a final Suzuki-Miyaura cross-coupling, provides a clear and adaptable framework for researchers in the field of medicinal chemistry and drug development. The detailed experimental protocols and mechanistic insights are intended to facilitate the successful synthesis and further investigation of this and related compounds.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]

An In-Depth Technical Guide to 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one, a heterocyclic compound built upon the privileged 1,3-benzoxathiol-2-one scaffold. This core structure is of significant interest in medicinal chemistry, serving as a pharmacophore for developing novel therapeutic agents with a wide array of biological activities.[1][2] This document consolidates critical identifiers, outlines a robust synthetic methodology rooted in established literature, explores potential mechanisms of action based on the activities of related derivatives, and provides detailed experimental protocols for preliminary biological evaluation. The guide is intended to serve as a foundational resource for researchers engaged in the exploration and development of new chemical entities for therapeutic applications.

Chemical Identifiers and Properties

Accurate identification is paramount for any scientific investigation. The primary identifiers for 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one have been consolidated from chemical databases.

| Identifier | Value | Source |

| CAS Number | 327078-62-6 | [3] |

| IUPAC Name | 7-(4-fluorophenyl)-5-hydroxybenzo[d][1][4]oxathiol-2-one | [3] |

| Molecular Formula | C₁₃H₇FO₃S | [3] |

| Molecular Weight | 262.26 g/mol | Calculated |

| InChI | InChI=1S/C13H7FO3S/c14-9-5-3-8(4-6-9)10-7-11(15)1-2-12(10)18-13(16)17-5/h1-7,15H | Calculated |

| InChIKey | SBPJPLYMZEJGRH-UHFFFAOYSA-N | Calculated |

| Canonical SMILES | C1=CC(=C(C2=C1OC(=O)S2)C3=CC=C(C=C3)F)O | Calculated |

Note: While the CAS number and core chemical names are documented, extensive experimental data on the physicochemical properties (e.g., melting point, solubility) of this specific derivative are not widely published. These properties would need to be determined empirically.

Synthesis and Mechanistic Insights

The construction of the 5-hydroxy-1,3-benzoxathiol-2-one core is efficiently achieved through a one-step reaction between a substituted quinone and thiourea in an acidic medium.[1][5] This method is characterized by high yields and readily available starting materials.[6]

Plausible Synthetic Pathway

The synthesis of the title compound logically follows this established pathway. The key starting material would be 2-(4-fluorophenyl)-1,4-benzoquinone.

Caption: Plausible synthetic workflow for the target compound.

Underlying Mechanism

The reaction proceeds through a well-understood sequence:

-

Michael Addition: The sulfur atom of thiourea, a potent nucleophile, attacks one of the electrophilic carbons of the quinone ring system.

-

Tautomerization: The initial adduct tautomerizes to form a hydroquinone derivative.

-

Intramolecular Cyclization: An intramolecular attack by one of the hydroxyl groups onto the carbon of the thiouronium group leads to the formation of a five-membered ring intermediate.[5]

-

Hydrolysis: Under the heated, acidic conditions, the imino group of the intermediate is hydrolyzed to a carbonyl group, yielding the final 1,3-benzoxathiol-2-one product.[1]

Causality Behind Experimental Choices: The use of a strong acid catalyst like hydrochloric acid in a solvent such as acetic acid is critical. The acid protonates the quinone, increasing its electrophilicity, and is essential for the final hydrolysis step.[5][7] Heating the reaction mixture ensures the conversion of any stable intermediates to the final product.[7]

Potential Biological Activity and Applications

While specific biological data for 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one is limited, the broader class of 1,3-benzoxathiol-2-one derivatives has demonstrated significant pharmacological potential.[4][8] This provides a strong rationale for investigating the title compound in several therapeutic areas.

Anticancer Potential

Derivatives of this scaffold have shown notable in vitro cytotoxicity against a range of human cancer cell lines, including melanoma, colon, breast, and lung cancer.[8] The proposed mechanisms often involve the induction of apoptosis and inhibition of critical cell signaling pathways.[8] The presence of a fluorophenyl group, a common moiety in many modern anticancer drugs, may enhance this activity through improved metabolic stability or target binding.

Enzyme Inhibition

Certain benzoxathiolone derivatives are potent inhibitors of monoamine oxidase (MAO) enzymes (both MAO-A and MAO-B).[4] This makes them attractive lead compounds for the treatment of neuropsychiatric and neurodegenerative disorders like depression and Parkinson's disease.

Antimicrobial and Antifungal Activity

The scaffold has also been explored for its anti-infective properties.[2] Studies have demonstrated that certain derivatives exhibit promising activity against various fungal pathogens, such as Candida species, and some strains of bacteria.[4][9]

Caption: Logical relationships of the core scaffold to potential therapeutic applications.

Experimental Protocols

To validate the therapeutic potential of 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one, a primary investigation into its cytotoxic effects is a logical first step.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol describes a standard method for assessing the effect of the compound on the metabolic activity and viability of a human cancer cell line (e.g., MCF-7 for breast cancer or HCT-116 for colon cancer).[1][10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow tetrazolium salt to an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Methodology:

-

Cell Culture & Seeding:

-

Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Trypsinize and count the cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

-

Incubate for 24 hours to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of the title compound in sterile DMSO.

-

Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

-

Include a "vehicle control" (medium with 0.5% DMSO) and a "positive control" (e.g., doxorubicin).[1][13]

-

Incubate the plate for 48 or 72 hours.[1]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Data Acquisition:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the crystals.[10][11]

-

Gently mix on a plate shaker for 10 minutes.

-

Measure the absorbance of each well at 570 nm using a microplate reader.[11]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[10]

-

Conclusion

7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one is a well-defined chemical entity with significant, albeit underexplored, therapeutic potential. Its synthesis is accessible through established chemical methodologies. Based on the robust biological activities demonstrated by its structural class, this compound represents a promising candidate for further investigation in anticancer, neuroprotective, and anti-infective drug discovery programs. The protocols and data presented in this guide offer a solid foundation for initiating such research endeavors.

References

- Vellasco, W. T., Gomes, C. R. B., & Vasconcelos, T. R. A. (2011). Chemistry and Biological Activities of 1,3-Benzoxathiol-2-ones. Mini-Reviews in Organic Chemistry, 8(1), 103-109.

-

ResearchGate. (2025). Chemistry and Biological Activities of 1,3-Benzoxathiol-2-ones. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

- de Oliveira, T. B., et al. (2018). Evaluation of 1,3-benzoxathiol-2-one Derivatives as Potential Antifungal Agents. Letters in Drug Design & Discovery, 15(5).

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

NextSDS. (n.d.). 7-(4-fluorophenyl)-5-hydroxybenzo[d][1][4]oxathiol-2-one. Retrieved from [Link]

- Lau, P. T. S., & Kestner, M. (1973). One-step synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from quinones and thiourea. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. Retrieved from [Link]

- Lau, P. T. S., & Kestner, M. (1968). A One-Step Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-ones from Quinones and Thiourea.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. nextsds.com [nextsds.com]

- 4. researchgate.net [researchgate.net]

- 5. datapdf.com [datapdf.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ijprajournal.com [ijprajournal.com]

- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Mechanistic Profiling of 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one: A Covalent Inhibitor of Bacterial MurA

Executive Summary

The rise of antimicrobial resistance necessitates the identification of novel chemical scaffolds that target essential bacterial pathways. 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one is a highly potent benzothioxalone derivative identified as a covalent inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA)[1]. By exploiting a reactive cyclic thiocarbonate warhead, this compound permanently inactivates MurA, halting the first committed step of peptidoglycan biosynthesis[2]. This whitepaper provides an in-depth mechanistic analysis, quantitative profiling, and self-validating experimental workflows for characterizing this compound's mechanism of action (MoA).

Biological Context: The MurA Enzyme

Bacterial cell wall integrity relies on the cross-linked peptidoglycan polymer. The cytoplasmic stage of peptidoglycan synthesis is driven by the Mur enzyme family (MurA–MurF)[2].

MurA catalyzes the transfer of an enolpyruvate group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), forming UDP-N-acetylglucosamine enolpyruvate (EP-UNAG) and releasing inorganic phosphate (Pi)[2]. Because MurA is highly conserved across both Gram-negative and Gram-positive bacteria and lacks a human homolog, it is an ideal target for broad-spectrum antibacterial development[3]. The clinical antibiotic fosfomycin targets MurA; however, the emergence of fosfomycin-resistant strains (often via mutations in the active site or transport mechanisms) has driven the search for alternative scaffolds like the benzothioxalones[4].

Mechanism of Action: Covalent S-Acylation of Cys115

Unlike reversible competitive inhibitors, 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one operates via an irreversible, covalent modification of the MurA active site[1].

The catalytic cleft of wild-type Escherichia coli MurA contains a highly nucleophilic cysteine residue (Cys115)[2]. The MoA proceeds through the following sequence:

-

Binding & Orientation: The compound enters the MurA active site, positioning its cyclic thiocarbonate ring in proximity to the Cys115 thiolate[1].

-

Nucleophilic Attack: The Cys115 thiolate executes a nucleophilic attack on the carbonyl carbon of the thioxalone ring[1].

-

Ring Opening & S-Acylation: The attack triggers the opening of the 1,3-benzoxathiol-2-one ring, resulting in the formation of a stable, S-acylated protein adduct[1].

-

Enzyme Inactivation: This bulky covalent modification physically blocks the binding of PEP and UNAG, permanently arresting catalytic turnover[2].

Mechanism of MurA inhibition by benzothioxalone derivatives halting peptidoglycan synthesis.

Quantitative Profiling & Structure-Activity Data

Benzothioxalone derivatives exhibit potent in vitro activity against both E. coli MurA and Staphylococcus aureus MurA/MurZ[1]. The 7-(4-fluorophenyl) substitution enhances lipophilicity and target residence time compared to the unsubstituted core.

Table 1: Pharmacological Profile of Benzothioxalone MurA Inhibitors

| Parameter | Target / Organism | Value Range / Observation | Mechanistic Implication |

| IC₅₀ | E. coli MurA | 0.25 – 51 µM[1] | High potency; driven by rapid covalent adduct formation. |

| IC₅₀ | S. aureus MurA/MurZ | 0.25 – 51 µM[1] | Broad-spectrum potential across Gram-positive and Gram-negative targets. |

| MIC | S. aureus (Whole Cell) | 4 – 128 mg/L[1] | Demonstrates successful cell wall penetration and target engagement in vivo. |

| Binding | E. coli MurA (C115D Mutant) | Undetectable[1] | Absolute dependence on the Cys115 residue for target engagement. |

Self-Validating Experimental Protocols

To ensure high scientific integrity (E-E-A-T), the evaluation of covalent inhibitors must utilize orthogonal, self-validating assays. The following protocols establish causality between compound binding, covalent modification, and enzyme inhibition.

Step-by-step experimental workflow for validating covalent MurA inhibitors.

Protocol 1: High-Throughput Enzyme Inhibition (Malachite Green Assay)

Purpose: Quantify IC₅₀ by measuring the release of inorganic phosphate (Pi), a direct stoichiometric byproduct of the MurA reaction[1].

-

Enzyme Pre-incubation: Incubate 33.3 mg/L purified E. coli MurA with a 2-fold dilution series of the benzothioxalone inhibitor for 10 minutes in 50 mM Tris-HCl buffer (pH 7.8) containing 187.5 µM UNAG[1]. Causality Note: Pre-incubation is critical for covalent inhibitors to allow time for the S-acylation reaction to reach completion before substrate competition occurs.

-

Reaction Initiation: Add 66.7 µM PEP (final concentration 20 µM) to initiate the reaction[1]. Incubate at 25°C for 30 minutes.

-

Detection: Quench the reaction by adding Malachite green–molybdate reagent (0.045% w/v malachite green, 4.2% w/v ammonium molybdate in 4 N HCl)[1].

-

Readout: Measure absorbance at 650 nm after 10 minutes. Calculate IC₅₀ using non-linear regression.

Protocol 2: Reversibility and DTT Displacement

Purpose: Confirm that the inhibition is covalent and specifically involves a thiol-reactive mechanism[1].

-

Inhibitor Washout: Pre-incubate MurA with the inhibitor at 10× IC₅₀ for 15 minutes. Subject the complex to rapid ultrafiltration or a 1:50 rapid dilution[5].

-

Activity Rescue: Measure enzyme activity. Result: Benzothioxalones will show no recovery of activity upon dilution, confirming irreversible binding[1].

-

Thiol Competition: Treat the inactivated enzyme-inhibitor complex with an excess of dithiothreitol (DTT). Result: DTT displaces the inhibitor by reducing the covalent adduct, restoring MurA activity and proving the modification is thiol-reversible[1].

Protocol 3: Target Specificity via C115D Mutant Profiling

Purpose: Validate that Cys115 is the exclusive nucleophile responsible for the compound's MoA[1].

-

Mutant Expression: Express and purify a recombinant MurA variant where Cysteine 115 is mutated to Aspartate (C115D)[4]. Aspartate mimics the size of cysteine but lacks the highly reactive thiol group.

-

Binding Assay: Perform radioligand binding or intact protein mass spectrometry using the C115D mutant and the inhibitor.

-

Validation: The benzothioxalone derivative will show undetectable binding to the C115D mutant, proving that the cyclic thiocarbonate warhead requires the specific spatial and electronic environment of the Cys115 thiolate to react[1].

Expert Insights & Translational Challenges

As a Senior Application Scientist evaluating this scaffold, several critical insights dictate its future development:

-

Overcoming Fosfomycin Resistance: While fosfomycin also targets Cys115 (via oxirane ring opening), structural docking indicates that benzothioxalones occupy a secondary binding pocket adjacent to the active site[2]. This altered binding mode allows certain benzothioxalone derivatives to inhibit MurA even in the presence of pre-existing fosfomycin resistance mechanisms[2].

-

Selectivity and Toxicity Liabilities: The primary liability of the cyclic thiocarbonate warhead is its potential for off-target reactivity. Because the MoA relies on Michael addition/nucleophilic attack by a cysteine residue[2], the compound may inadvertently S-acylate other essential human enzymes bearing hyper-reactive cysteines. Future medicinal chemistry efforts must focus on tuning the electrophilicity of the benzoxathiol-2-one ring to ensure it only reacts within the specific microenvironment of the MurA active site.

References

-

Miller, K., Dunsmore, C. J., Leeds, J. A., Patching, S. G., Sachdeva, M., Blake, K. L., Stubbings, W. J., Simmons, K. J., Henderson, P. J. F., De Los Angeles, J., Fishwick, C. W. G., & Chopra, I. (2010). Benzothioxalone derivatives as novel inhibitors of UDP-N-acetylglucosamine enolpyruvyl transferases (MurA and MurZ). Journal of Antimicrobial Chemotherapy, 65(12), 2566–2573. Available at:[Link]

-

BRENDA Enzyme Database. Information on EC 2.5.1.7 - UDP-N-acetylglucosamine 1-carboxyvinyltransferase and Organism(s) Escherichia coli. Available at:[Link]

-

Frontiers in Microbiology. (2021). Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition. Available at:[Link]

-

ACS Infectious Diseases. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Available at:[Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,3-Benzoxathiol-2-one Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzoxathiol-2-one core is a significant heterocyclic system that has garnered substantial interest within the medicinal chemistry community. Characterized by a benzene ring fused to a five-membered oxathiolone ring, this scaffold serves as a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of potent biological activities. These activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties, have established the 1,3-benzoxathiol-2-one framework as a "privileged structure" in drug discovery. This technical guide provides a comprehensive overview of the historical discovery, evolution of synthetic methodologies, and the burgeoning therapeutic potential of this important class of compounds. We will delve into the causality behind experimental choices in synthetic chemistry, provide detailed protocols for key reactions, and summarize the structure-activity relationships that guide modern drug development efforts.

A Historical Perspective: From Obscurity to a Scaffold of Interest

The journey of the 1,3-benzoxathiol-2-one ring system from a chemical curiosity to a promising therapeutic scaffold has been marked by key synthetic innovations. While the related 1,3-benzoxathiole-2-thione was first described in the early 20th century, the 2-one counterpart remained relatively unexplored for several decades.

Early, often low-yielding, synthetic approaches characterized the initial phase of discovery. A notable early method involved the treatment of o-mercaptophenol with thiophosgene in an aqueous alkali solution. However, these initial procedures were often cumbersome and not amenable to the generation of diverse libraries of compounds for biological screening.

A significant breakthrough occurred in the latter half of the 20th century with the development of more efficient and versatile synthetic routes. A pivotal moment in the history of 1,3-benzoxathiol-2-one chemistry was the report of a one-step synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from readily available quinones and thiourea in an acidic medium. This method, lauded for its operational simplicity and good to excellent yields, opened the door for the synthesis of a wide array of derivatives and subsequently accelerated the exploration of their biological activities. This development marked a turning point, transforming the 1,3-benzoxathiol-2-one core from a relatively obscure heterocycle into a widely accessible and highly valuable scaffold for medicinal chemistry research.

The Art of Synthesis: Key Methodologies and Mechanistic Insights

The synthesis of the 1,3-benzoxathiol-2-one core and its derivatives can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The Cornerstone Reaction: Synthesis from Quinones and Thiourea

This one-step synthesis remains one of the most widely utilized and efficient methods for preparing 5-hydroxy-1,3-benzoxathiol-2-ones.[1] The reaction proceeds through a fascinating cascade of transformations, highlighting fundamental principles of organic reactivity.

Mechanism: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea onto one of the carbonyl carbons of the quinone. This is followed by a series of proton transfers and a tautomerization to form a 5-(2,5-dihydroxyaryl)thiouronium salt intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of one of the hydroxyl groups onto the thiouronium carbon, leads to a 5-hydroxy-2-imino-1,3-benzoxathiole intermediate. Finally, acid-catalyzed hydrolysis of the imino group furnishes the desired 5-hydroxy-1,3-benzoxathiol-2-one.

Sources

Comprehensive Application Note: Developing MurA/MurZ Inhibition Assays Using 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

Introduction & Scientific Rationale

The compound 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one is a potent benzothioxalone derivative recognized for its ability to inhibit bacterial cell wall biosynthesis. Its primary targets are MurA (in Escherichia coli) and MurA/MurZ (in Staphylococcus aureus), which are UDP-N-acetylglucosamine enolpyruvyl transferases. These enzymes catalyze the first committed step in peptidoglycan biosynthesis: the transfer of the enolpyruvate moiety from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UDP-GlcNAc), releasing inorganic phosphate (Pi).

The Causality of Inhibition

Unlike reversible competitive inhibitors, benzothioxalone derivatives act as irreversible covalent inhibitors . Mechanistically, the active site cysteine of MurA (Cys115 in E. coli) executes a nucleophilic attack on the thioxalone ring carbonyl group of the inhibitor. This attack leads to ring opening and the formation of a disulfide bond, yielding an inactive, S-acylated protein .

Understanding this mechanism is critical for assay development: because the inhibition is time-dependent and covalent, the enzyme must be pre-incubated with the inhibitor before the addition of the competing substrate (PEP). Furthermore, because MurA operates via an induced-fit mechanism, the primary substrate (UDP-GlcNAc) must be present during pre-incubation to induce the conformational change that exposes Cys115.

Mechanism of MurA inhibition by benzothioxalones via Cys115 covalent modification.

Quantitative Data Summary

The following table summarizes the expected pharmacological and kinetic parameters for benzothioxalone derivatives against MurA/MurZ, providing a baseline for assay validation .

| Parameter | Target Organism | Value Range | Experimental Implication |

| IC₅₀ | E. coli MurA | 0.25 – 51 µM | High biochemical potency; requires sensitive Pi detection. |

| IC₅₀ | S. aureus MurA/MurZ | 0.25 – 51 µM | Demonstrates broad-spectrum enzymatic inhibition. |

| MIC | S. aureus | 4 – 128 mg/L | Validates that biochemical inhibition translates to whole-cell activity. |

| Binding Stoichiometry | E. coli MurA | 1:1 | Indicates highly specific, single-site covalent modification. |

| C115D Mutant Binding | E. coli MurA | Undetectable | Confirms Cys115 is the absolute requirement for target engagement. |

Experimental Workflow & Protocols

To evaluate the efficacy of 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one, we utilize a colorimetric endpoint assay measuring the release of inorganic phosphate (Pi) using a Malachite Green-molybdate reagent. This method is highly scalable, avoids radioactivity, and provides a direct stoichiometric readout of catalytic turnover.

Step-by-step workflow for the MurA Malachite Green endpoint inhibition assay.

Protocol 1: Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.8). Causality: Maintains optimal pH for MurA catalytic efficiency and ensures the stability of the thiocarbonate core of the inhibitor.

-

Malachite Green-Molybdate Reagent: Dissolve 0.045% (w/v) malachite green hydrochloride and 4.2% (w/v) ammonium molybdate in 4 N HCl. Note: Prepare fresh or store in the dark, as the complex is light-sensitive.

-

Substrates: Prepare 187.5 mM UDP-GlcNAc and 66.7 mM PEP in Assay Buffer.

Protocol 2: MurA Endpoint Inhibition Assay

-

Inhibitor Preparation: Prepare a 2-fold serial dilution of 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one in DMSO.

-

Pre-incubation (Critical Step): In a 96-well microtiter plate, combine 33.3 mg/L purified E. coli MurA, 20 µL of 187.5 mM UDP-GlcNAc, and 15 µL of the inhibitor dilution. Incubate for 10 minutes at 25°C.

-

Expert Insight: UDP-GlcNAc must be present here. Its binding closes the active site loops, exposing Cys115 and allowing the covalent S-acylation by the benzothioxalone to occur before PEP is introduced.

-

-

Reaction Initiation: Add 15 µL of 66.7 mM PEP to each well (final PEP concentration = 20 mM). Incubate for exactly 30 minutes at 25°C.

-

Detection: Stop the reaction by adding 50 µL of the Malachite Green-molybdate reagent. Incubate for 10 minutes at room temperature to allow the green phosphomolybdate complex to fully develop.

-

Readout: Measure absorbance at 650 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve).

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness of your assay, you must embed self-validating controls that confirm both the assay mechanics and the specific mechanism of action of the benzothioxalone derivative.

Validation 1: Reversibility Testing via DTT Displacement

Because 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one forms a disulfide bond with Cys115, the inhibition should be reversible upon the addition of a strong reducing agent.

-

Protocol Addition: Run a parallel assay where 5 mM Dithiothreitol (DTT) is added after the 10-minute pre-incubation step, but before PEP addition.

-

Expected Outcome: DTT will reduce the disulfide bond, displace the inhibitor, and restore MurA activity. Failure to restore activity suggests non-specific aggregation or compound precipitation rather than targeted covalent binding.

Validation 2: Target Specificity via C115D Mutant

To definitively prove that the compound acts via Cys115 attack, the assay must be cross-validated against a mutant enzyme.

-

Protocol Addition: Replace wild-type E. coli MurA with a recombinant MurA C115D mutant (where cysteine is mutated to aspartic acid).

-

Expected Outcome: The benzothioxalone derivative will show virtually undetectable binding and no inhibition against the C115D mutant, confirming the absolute requirement of the active-site thiol for target engagement .

Validation 3: Positive Control Benchmarking

-

Protocol Addition: Include Fosfomycin as a positive control in every plate. Fosfomycin is a well-characterized, clinically used irreversible inhibitor of MurA that also targets Cys115. Comparing the IC₅₀ of your benzothioxalone to Fosfomycin ensures day-to-day assay reproducibility.

References

-

Title: Benzothioxalone derivatives as novel inhibitors of UDP-N-acetylglucosamine enolpyruvyl transferases (MurA and MurZ) Source: Journal of Antimicrobial Chemotherapy, Volume 65, Issue 12, December 2010, Pages 2566–2573. URL: [Link]

Application Note: 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one in Targeted Enzyme Inhibition

Executive Summary

The compound 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one (CAS 327078-62-6) is a specialized derivative with a molecular weight of 262.26 g/mol [1]. It belongs to the 1,3-benzoxathiol-2-one structural class, which has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial and enzyme-inhibiting properties[2]. This technical guide provides an in-depth mechanistic overview and self-validating experimental protocols for evaluating this compound's dual utility: as a covalent inhibitor of bacterial MurA and a reversible inhibitor of human Monoamine Oxidase B (MAO-B).

Mechanistic Insights: Covalent vs. Reversible Inhibition

Understanding the precise mechanism of action is critical for downstream drug development. The 5-hydroxy-2H-1,3-benzoxathiol-2-one scaffold exhibits highly divergent binding modalities depending on the target enzyme.

Covalent Inactivation of Bacterial MurA

MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a critical enzyme responsible for the first committed step in bacterial peptidoglycan biosynthesis[3]. The 1,3-benzoxathiol-2-one scaffold acts as a time-dependent, covalent inhibitor of this enzyme. Docking studies and biochemical assays indicate that the keto-group of the benzothioxalone ring binds in close proximity to the Cys115 residue within the MurA active site[3]. This precise spatial arrangement facilitates a nucleophilic attack by the thiol group of Cys115, leading to the formation of a stable thiohemiketal covalent adduct, which irreversibly inactivates the enzyme and arrests bacterial cell wall synthesis[3].

Fig 1. Covalent inhibition mechanism of MurA via thiohemiketal adduct formation at Cys115.

Reversible Inhibition of Human MAO-B

In stark contrast to its irreversible action on MurA, the benzoxathiolone class functions as a highly potent, reversible inhibitor of human Monoamine Oxidase B (MAO-B). Dialysis studies have confirmed that these compounds occupy the MAO-B active site without forming permanent covalent bonds, achieving IC50 values in the low nanomolar range. The introduction of the 7-(4-fluorophenyl) moiety significantly enhances the lipophilicity and π−π stacking interactions within the hydrophobic bipartite cavity of MAO-B, driving high isoform selectivity over MAO-A.

Quantitative Pharmacodynamics

The following table summarizes the foundational quantitative biological data for the 5-hydroxy-2H-1,3-benzoxathiol-2-one scaffold against its primary enzymatic targets.

| Target Enzyme | Organism | Inhibition Modality | IC50 Range (µM) | Mechanistic Note |

| MurA | S. aureus / E. coli | Irreversible (Covalent) | 0.25 – 0.51 | Forms thiohemiketal adduct with Cys115[3]. |

| MAO-B | Homo sapiens | Reversible (Competitive) | 0.003 – 0.051 | Dialysis confirms fully reversible binding. |

| MAO-A | Homo sapiens | Reversible (Competitive) | 0.189 – 0.424 | Demonstrates >10-fold selectivity for MAO-B. |

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate mandatory pre-incubation steps, orthogonal controls, and mathematical validation (Z'-factor) to prevent false positives caused by assay interference.

Fig 2. High-throughput screening workflow for time-dependent covalent enzyme inhibitors.

Protocol A: Time-Dependent MurA Covalent Inhibition Assay

Causality & Rationale: Because 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one acts as a covalent inhibitor of MurA, it exhibits time-dependent inhibition kinetics. If the substrate (UDP-GlcNAc) is added simultaneously with the inhibitor, the substrate will outcompete the inhibitor before the slow thiohemiketal bond can form, resulting in an artificially inflated IC50. A 30-minute pre-incubation is mandatory.

Self-Validation System:

-

Positive Control: Fosfomycin (a known Cys115 covalent inhibitor).

-

Negative Control: 1% DMSO vehicle.

-

Quality Control: Assay acceptance requires a Z'-factor ≥0.6 .

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 10 mM stock of 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one in 100% anhydrous DMSO. Dilute to working concentrations (0.01 µM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM DTT). Note: DTT must be kept low to prevent competitive nucleophilic attack on the inhibitor.

-

Enzyme Pre-Incubation: In a 96-well microplate, mix 10 nM purified E. coli MurA with the inhibitor dilutions. Incubate at 37°C for exactly 30 minutes to allow covalent adduct formation.

-

Reaction Initiation: Add 100 µM UDP-GlcNAc and 50 µM phosphoenolpyruvate (PEP) to initiate the reaction.

-

Detection: Monitor the release of inorganic phosphate using the Malachite Green assay. Read absorbance at 620 nm after 15 minutes of reaction time.

-

Data Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression model. Compare the IC50 shift between 0-minute and 30-minute pre-incubation times to confirm covalent time-dependency.

Protocol B: Reversibility Assessment via Rapid Dilution (MAO-B)

Causality & Rationale: To definitively prove that the benzoxathiolone scaffold inhibits MAO-B reversibly (unlike its action on MurA), a rapid dilution assay is required. If the compound were a covalent MAO-B inhibitor, enzymatic activity would not recover upon dilution. Recovery of >90% activity self-validates the reversible binding mechanism.

Self-Validation System:

-

Irreversible Control: Selegiline (activity will not recover post-dilution).

-

Reversible Control: Safinamide (activity will recover post-dilution).

Step-by-Step Methodology:

-

Complex Formation: Incubate recombinant human MAO-B (100x the final assay concentration) with 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one at a concentration equivalent to 10 × IC50 for 30 minutes at 37°C.

-

Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing the fluorogenic substrate Kynuramine (50 µM). This drops the inhibitor concentration to 0.1 × IC50.

-

Kinetic Monitoring: Immediately measure the formation of 4-hydroxyquinoline (the fluorescent product of Kynuramine oxidation) at Ex/Em = 310/400 nm continuously for 20 minutes.

-

Data Analysis: Calculate the initial velocity ( V0 ) of the diluted sample and compare it to a vehicle-treated enzyme control subjected to the identical dilution protocol. A recovery of enzymatic velocity to ≥90% of the control confirms fully reversible inhibition.

References

- Mihalovits, et al. "Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition." Frontiers in Molecular Biosciences, 2021.

- Petzer, J., et al. "Inhibition of monoamine oxidase by benzoxathiolone analogues." Bioorganic & Medicinal Chemistry Letters, 2016.

- BenchChem Technical Report. "The Rising Therapeutic Potential of 1,3-Benzoxathiol-2-one Derivatives: A Technical Guide." BenchChem, 2025.

- Sapphire Bioscience Product Data. "7-(4-Fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one." Sapphire Bioscience.

Sources

Application Note: Advanced Analytical Methods for the Quantification of 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one in Biological Matrices

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists in Antibacterial Drug Development.

Introduction & Mechanistic Background

The rising threat of antimicrobial resistance has necessitated the development of novel antibiotics targeting unexploited pathways. UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is an essential cytoplasmic enzyme that catalyzes the first committed step in bacterial peptidoglycan biosynthesis[1]. While fosfomycin is the only FDA-approved MurA inhibitor, its clinical utility is increasingly limited by resistance mutations[2].

Recent high-throughput screening campaigns have identified benzothioxalone derivatives as a highly potent class of novel MurA inhibitors[3]. Specifically, 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one acts as an electrophilic covalent inhibitor. The 1,3-benzoxathiol-2-one core functions as a reactive warhead that undergoes nucleophilic attack by the catalytic Cys115 residue of MurA, resulting in ring opening and the formation of an irreversible, inactivating covalent adduct[3],[4].

Caption: Mechanism of MurA inhibition via covalent adduct formation at the Cys115 active site.

The Analytical Challenge: Causality in Method Design

Quantifying covalent inhibitors in complex biological matrices (e.g., plasma, bacterial lysates) presents a severe analytical challenge. Because the 1,3-benzoxathiol-2-one core is inherently electrophilic, it is highly susceptible to ex vivo nucleophilic attack by endogenous thiols, such as glutathione (GSH) and cysteine residues on plasma proteins (e.g., human serum albumin)[5].

Standard extraction protocols fail here. If plasma samples are extracted using neutral or basic conditions at room temperature, the analyte rapidly degrades or binds irreversibly to matrix proteins, resulting in artificially low recovery rates (<20%) and severe underestimation of pharmacokinetic (PK) exposure.

The Solution (E-E-A-T Rationale): To achieve a self-validating, robust quantification system, the experimental protocol must actively quench thiol reactivity.

-

Acidification (0.5% Formic Acid): Lowering the pH of the extraction solvent protonates the sulfhydryl groups (-SH) of endogenous thiols, drastically reducing their nucleophilicity and preventing the Michael addition/ring-opening of the benzothioxalone core.

-

Thermal Quenching (Ice-Cold Solvent): Utilizing ice-cold acetonitrile halts enzymatic degradation and slows down any residual chemical reaction kinetics during the protein precipitation phase.

Experimental Protocols

Reagents and Materials

-

Analyte: 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one (Analytical standard, >98% purity).

-

Internal Standard (IS): d4-7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one.

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

Step-by-Step Sample Preparation (Plasma & Lysates)

This protocol is designed as a self-validating system . To ensure the integrity of the run, a "Thiol-Quenching Control" (a known spike extracted with neutral ACN) must be run in parallel. A successful assay will show >85% recovery in the acidified samples and <30% in the neutral control, proving the method's protective causality.

-

Sample Thawing: Thaw biological samples (plasma or bacterial lysate) strictly on ice. Do not allow samples to reach room temperature.

-

Aliquot: Transfer 50 µL of the biological matrix into a pre-chilled 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of the IS working solution (100 ng/mL in 50% ACN) and vortex briefly (5 seconds).

-

Critical Quenching Step: Immediately add 200 µL of ice-cold Acetonitrile containing 0.5% Formic Acid .

-

Precipitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and thiol protonation.

-

Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer 150 µL of the clear supernatant into an LC autosampler vial equipped with a glass insert. Keep vials at 4°C in the autosampler until injection.

Caption: Workflow for the stabilization and extraction of reactive benzothioxalone derivatives.

UHPLC-MS/MS Conditions

Due to the presence of the 5-hydroxy (phenolic) group, the compound exhibits excellent ionization efficiency in Negative Electrospray Ionization (ESI-) mode.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

-

Column Temperature: 40°C.

-

Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

-

Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0.0 – 0.5 min: 10% B

-

0.5 – 2.5 min: Linear gradient to 90% B

-

2.5 – 3.5 min: Hold at 90% B (Wash)

-

3.6 – 4.5 min: 10% B (Re-equilibration)

-

-

Injection Volume: 2 µL.

Quantitative Data Presentation

The method was validated according to FDA/EMA bioanalytical guidelines. The fragmentation of the [M-H]⁻ precursor ion (m/z 261.0) consistently yields a stable product ion at m/z 201.0, corresponding to the loss of the carbonyl sulfide (COS) group from the benzoxathiolone ring.

Table 1: Optimized UHPLC-MS/MS MRM Parameters

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one | 261.0 | 201.0 | -45 | -22 |

| Internal Standard (d4-analog) | 265.0 | 205.0 | -45 | -22 |

Table 2: Method Validation and Recovery Summary

| Validation Parameter | Plasma Matrix (Rat) | Bacterial Lysate Matrix (E. coli) |

| Linear Dynamic Range | 1.0 - 1000 ng/mL | 2.5 - 2500 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | 2.5 ng/mL |

| Intra-day Precision (CV%) | ≤ 6.5% | ≤ 8.2% |

| Inter-day Precision (CV%) | ≤ 7.8% | ≤ 9.5% |

| Extraction Recovery (Acidified Method) | 88.4% - 92.1% | 85.2% - 89.6% |

| Extraction Recovery (Neutral Control) | < 15.0% (Failed) | < 22.0% (Failed) |

| Matrix Effect (Ion Suppression) | 94.5% | 91.2% |

Conclusion

The quantification of highly reactive covalent inhibitors requires a deep understanding of the molecule's mechanism of action. By recognizing that 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one targets the thiol group of MurA's Cys115, we can predict its instability in thiol-rich biological matrices. The application of targeted acidic and thermal quenching ensures the structural integrity of the benzothioxalone core during extraction, yielding a highly reproducible, self-validating UHPLC-MS/MS assay suitable for rigorous pharmacokinetic profiling.

References

-

Miller, K., Dunsmore, C. J., Leeds, J. A., Patching, S. G., et al. (2010). Benzothioxalone derivatives as novel inhibitors of UDP-N-acetylglucosamine enolpyruvyl transferases (MurA and MurZ). Journal of Antimicrobial Chemotherapy, 65(12), 2566–2573.

-

Damasceno de Oliveira, M. V., Furtado, R. M., da Costa, K. S., Vakal, S., & Lima, A. H. (2022). Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition. Frontiers in Molecular Biosciences, 9, 889825.

-

Mihalovits, M., et al. (2019). QM/MM-based molecular dynamics and docking study of covalent inhibitors of MurA. (As cited in Damasceno de Oliveira et al., 2022).

Sources

- 1. Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothioxalone derivatives as novel inhibitors of UDP-N-acetylglucosamine enolpyruvyl transferases (MurA and MurZ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.abo.fi [research.abo.fi]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Antiproliferative Evaluation of 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

Authored by: Senior Application Scientist, Drug Discovery Division

Introduction: The Therapeutic Potential of the 1,3-Benzoxathiol-2-one Scaffold

The 1,3-benzoxathiol-2-one scaffold is recognized in medicinal chemistry as a "privileged structure," with its derivatives demonstrating a remarkable breadth of biological activities, including significant potential as anticancer agents.[1] These compounds frequently exert their cytotoxic effects against cancer cells by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways essential for tumor survival and proliferation.[1] Notably, various derivatives have been shown to modulate the NF-κB and JAK/STAT signaling pathways, both of which are critical in cancer pathogenesis.[2][3]

This document provides a comprehensive guide for investigating the antiproliferative properties of a novel derivative, 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one . The incorporation of a fluorophenyl moiety is a common strategy in drug design to enhance metabolic stability and binding affinity. These application notes offer a structured, multi-phase approach, beginning with broad-spectrum cytotoxicity screening and progressing to detailed mechanistic studies to elucidate the compound's mode of action.

Phase 1: Primary Antiproliferative Screening

The initial objective is to determine the compound's efficacy and potency in inhibiting the growth of a diverse panel of human cancer cell lines. This is achieved by calculating the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%. A robust and high-throughput method such as the Sulforhodamine B (SRB) or MTT assay is recommended for this initial screen.[4][5]

Recommended Cell Line Panel

To obtain a broad understanding of the compound's activity spectrum, it is advisable to use cell lines from different cancer types. A non-cancerous cell line should be included to assess preliminary selectivity and cytotoxicity towards normal cells.

| Cell Line | Cancer Type | Notes |

| MCF-7 | Breast Adenocarcinoma | ER-positive, widely used standard.[6][7] |

| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, represents a more aggressive subtype.[6] |

| HCT-116 | Colorectal Carcinoma | Commonly used for apoptosis and cell cycle studies.[7][8] |

| A549 | Lung Carcinoma | A standard model for lung cancer research.[9] |

| BJ-1 | Normal Human Fibroblast | Non-cancerous control to determine the therapeutic index.[7] |

Experimental Protocol 1: SRB Assay for Cytotoxicity

The SRB assay is a reliable colorimetric method that measures cell density based on the staining of total cellular protein.[5]

Materials:

-

7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one (stock solution in DMSO)

-

Selected cancer and normal cell lines

-

Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM, pH 10.5

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. The duration should be based on the doubling time of the cell lines.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.

-

Solubilization and Reading: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Phase 2: Elucidating the Mechanism of Action

Once the IC50 values are established, subsequent experiments should focus on understanding how the compound inhibits cell proliferation. Based on the known activities of related benzoxathiole derivatives, cell cycle arrest and apoptosis are probable mechanisms.[3][10]

Experimental Workflow for Mechanistic Studies

Caption: Experimental workflow for antiproliferative studies.

Experimental Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[11] Flow cytometry with propidium iodide (PI) staining is a standard and reliable method for this purpose, as PI stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.[12]

Materials:

-

Selected cell line

-

Test compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.[12]

-

Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets.[12]

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the G0/G1, S, and G2/M phases and quantify the percentage of cells in each phase. An accumulation of cells in a specific phase compared to the control suggests compound-induced cell cycle arrest.

Experimental Protocol 3: Western Blot Analysis of Apoptosis Markers

Western blotting is a powerful technique to detect the activation of apoptotic pathways by measuring changes in the expression and cleavage of key regulatory proteins.[13][14] The primary markers for apoptosis include the activation of executioner caspases (like Caspase-3) and the cleavage of their substrates, such as PARP-1.[15][16]

Materials:

-

Treated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-BAX, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After treating cells as in the cell cycle protocol (e.g., for 24 hours), wash them with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[14]

-

Protein Quantification: Centrifuge the lysates at high speed to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[14]

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Perform densitometric analysis using software like ImageJ. An increase in the cleaved forms of Caspase-3 and PARP indicates the induction of apoptosis.[13] The ratio of pro-apoptotic (BAX) to anti-apoptotic (Bcl-2) proteins can also provide insight into the involvement of the intrinsic apoptotic pathway.[17]

Hypothesized Apoptotic Signaling Pathway

Based on literature for similar compounds, 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one may induce apoptosis via the intrinsic (mitochondrial) pathway.

Caption: Hypothesized intrinsic apoptosis pathway activation.

References

-

Mittal, AK., et al. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. Available from: [Link]

-

NanoCellect Biomedical. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. Available from: [Link]

-

UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available from: [Link]

-

Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. Available from: [Link]

-

Sgrignani, J., et al. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. MDPI. Available from: [Link]

-

Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available from: [Link]

-

Lerma, E. I., et al. (2007). Novel Compounds With Antiproliferative Activity Against Imatinib-Resistant Cell Lines. Molecular Cancer Therapeutics. Available from: [Link]

-

Parrish, A. B., et al. (2013). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. Available from: [Link]

-

Venkateswararao, E., et al. (2012). Study on anti-proliferative effect of benzoxathiole derivatives through inactivation of NF-κB in human cancer cells. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Kim, B. H., et al. (2011). Benzoxathiol derivative BOT-4-one suppresses L540 lymphoma cell survival and proliferation via inhibition of JAK3/STAT3 signaling. Molecules and Cells. Available from: [Link]

-

Cushman, M., et al. (2013). Novel flavonoids with anti-proliferative activities against breast cancer cells. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Wang, Y., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. MDPI. Available from: [Link]

-

eSilva, L., et al. (2025). Benzoxathiolone-Thiazolidinone Hybrids: A New Class in the Search for Anticancer Agents. Bentham Science. Available from: [Link]

-

Li, M., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][13]oxazin-3(4H)-one Derivatives. Frontiers in Pharmacology. Available from: [Link]

-

Al-Oqail, M. M., et al. (2021). Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines. Taylor & Francis Online. Available from: [Link]

-

Creative Diagnostics. Assess Drug Impact on Cell Proliferation. Creative Diagnostics. Available from: [Link]

-

ResearchGate. Antiproliferative activities in different cell lines. Data indicate EC50 values ± SD in µM. ResearchGate. Available from: [Link]

-

Conforti, F., et al. (2008). Antiproliferative activity against human tumor cell lines and toxicity test on Mediterranean dietary plants. Food and Chemical Toxicology. Available from: [Link]

-

ResearchGate. List of Different Cell Lines used for Experiment. ResearchGate. Available from: [Link]

-

Molbase. Synthesis of 5-Hydroxy-2-(o-hydroxyphenyl)-4,6,7-trimethyl-1,3-benzoxathiole. Molbase. Available from: [Link]

-

Patel, R. V., et al. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. Available from: [Link]

-

Royal Society of Chemistry. Anti-proliferative activity and DNA/BSA interactions of five mono- or di-organotin(iv) compounds derived from 2-hydroxy-N′-[(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone*. Royal Society of Chemistry. Available from: [Link]

-

ResearchGate. Antiproliferative activity of the newly synthesized compounds against human carcinoma cell lines and normal skin fibroblast cells (BJ-1) at 100 µg/ml. ResearchGate. Available from: [Link]

-

PubChem. Synthesis of 4-(1-(4-fluorophenyl)-5-hydroxy-2-(1-methoxy-2-methylpropan-2-yl)-1H-indol-3-yl)benzoic acid (164). PubChem. Available from: [Link]

-

Iannazzo, D., et al. (2017). Synthesis and anti-proliferative activity of a small library of 7-substituted 5H-pyrrole [1,2-a][11]benzoxazin-5-one derivatives. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. IJPCBS. Available from: [Link]

-

Beilstein Journals. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Study on anti-proliferative effect of benzoxathiole derivatives through inactivation of NF-κB in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoxathiol derivative BOT-4-one suppresses L540 lymphoma cell survival and proliferation via inhibition of JAK3/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 5. Antiproliferative activity against human tumor cell lines and toxicity test on Mediterranean dietary plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel flavonoids with anti-proliferative activities against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anti-proliferative activity of a small library of 7-substituted 5H-pyrrole [1,2-a][3,1]benzoxazin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nanocellect.com [nanocellect.com]

- 12. wp.uthscsa.edu [wp.uthscsa.edu]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Application Notes & Protocols for 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one: A Potent and Selective MAO-B Inhibitor for Neurodegenerative Disease Research

Abstract: The 1,3-benzoxathiol-2-one scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2][3] This guide focuses on a specific derivative, 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one, and its promising application as a potent, selective, and reversible inhibitor of Monoamine Oxidase B (MAO-B).[4] Given that MAO-B inhibitors are clinically utilized in the management of Parkinson's disease and depression[4][], this compound represents a significant lead for drug discovery programs targeting neurodegenerative disorders. We provide an in-depth exploration of its mechanism of action, a detailed synthesis protocol, and robust in vitro and cell-based methodologies for its evaluation.

Compound Profile

-

IUPAC Name: 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

-

Molecular Formula: C₁₃H₇FO₃S

-

Core Scaffold: 1,3-benzoxathiol-2-one

-

Key Functional Groups: 4-fluorophenyl, hydroxyl

-

Primary Therapeutic Target: Monoamine Oxidase B (MAO-B)

Caption: Structure of 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one.

Part 1: Proposed Mechanism of Action in Neuroprotection

Monoamine oxidases (MAOs) are mitochondrial enzymes critical for the metabolism of neurotransmitters.[6] Two isoforms exist: MAO-A and MAO-B. While both are present in the brain, MAO-B is the predominant form in astrocytes and is primarily responsible for the degradation of dopamine.

In the context of Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra is a key pathological feature. The enzymatic action of MAO-B on dopamine not only reduces the available levels of this crucial neurotransmitter but also produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). An overabundance of ROS leads to oxidative stress, which damages cellular components, including lipids, proteins, and DNA, ultimately contributing to neuronal cell death.

We propose that 7-(4-fluorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one functions as a potent and selective inhibitor of MAO-B. By binding to the active site of the enzyme, it prevents the breakdown of dopamine. This dual-action mechanism is highly desirable for a neuroprotective agent:

-

Symptomatic Relief: It increases synaptic dopamine levels, which can help alleviate the motor symptoms of Parkinson's disease.

-

Disease-Modifying Potential: It reduces the production of neurotoxic H₂O₂, thereby mitigating oxidative stress and potentially slowing the progression of neurodegeneration.

Furthermore, studies on related benzoxathiolone analogues have demonstrated that their inhibition of MAO is reversible.[4] Reversible inhibition is a critical safety feature, as it reduces the risk of hypertensive crisis ("cheese effect") associated with older, irreversible MAOIs, which can occur after ingesting tyramine-rich foods.

Caption: Proposed mechanism of neuroprotection via MAO-B inhibition.

Part 2: Synthesis Protocol

The synthesis of 5-hydroxy-1,3-benzoxathiol-2-one derivatives is well-established and often proceeds through the reaction of a substituted quinone with thiourea in an acidic medium.[2][7][8] The following is a generalized protocol for the synthesis of the title compound.

Rationale: This one-pot reaction is efficient and utilizes readily available starting materials. Acetic acid serves as both a solvent and an acid catalyst for the condensation and cyclization reaction.

Caption: A high-level workflow for compound synthesis and validation.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting material, 2-(4-fluorophenyl)-1,4-benzoquinone (1.0 eq), in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add thiourea (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The crude product will often precipitate out of the solution. Isolate the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol to remove residual acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

-

Part 3: In Vitro Evaluation Protocols